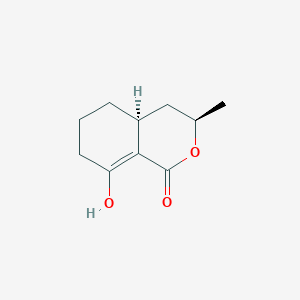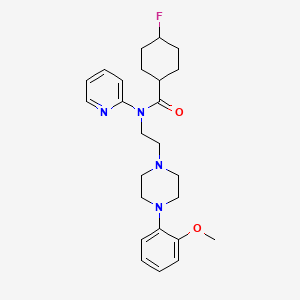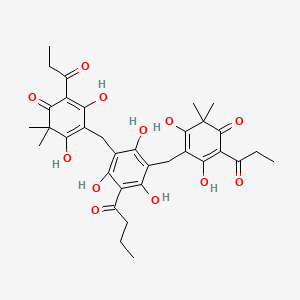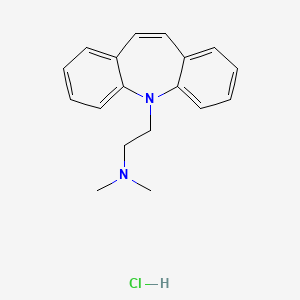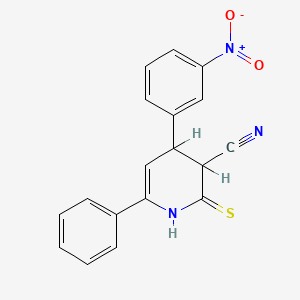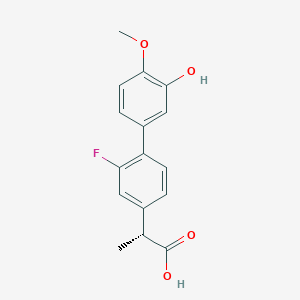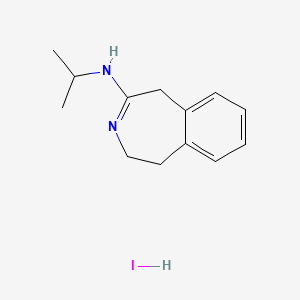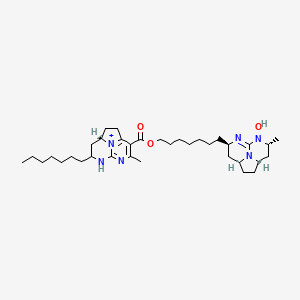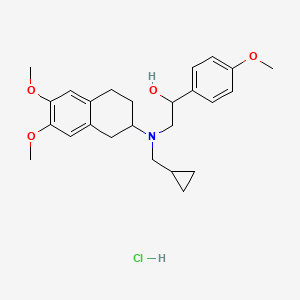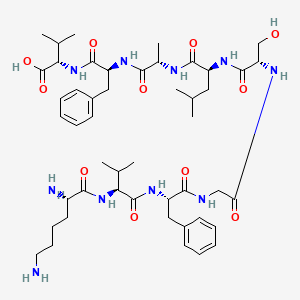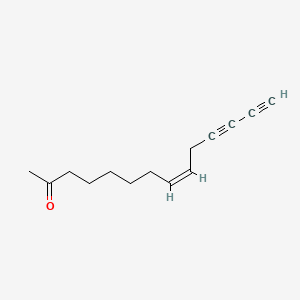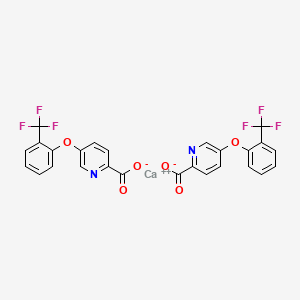
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of trifluoromethyl groups and a picolinic acid moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt typically involves the reaction of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid with a calcium salt. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may be facilitated by heating or stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The picolinic acid moiety can chelate metal ions, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Trifluoromethylbenzoic acid
- 4-Trifluoromethylbenzoic acid
- alpha,alpha,alpha-Trifluoro-o-toluidine hydrochloride
Uniqueness
Compared to similar compounds, 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt exhibits unique properties due to the combination of trifluoromethyl groups and picolinic acid. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
89816-16-0 |
|---|---|
Molekularformel |
C26H14CaF6N2O6 |
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
calcium;5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate |
InChI |
InChI=1S/2C13H8F3NO3.Ca/c2*14-13(15,16)9-3-1-2-4-11(9)20-8-5-6-10(12(18)19)17-7-8;/h2*1-7H,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
UZZZECCWHIJPPX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


